1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps. One common synthetic route includes the reaction of a pyrrolo[3,2-d]pyrimidine derivative with 2-propan-2-yloxyethanol under specific conditions. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the desired product is formed .
Chemical Reactions Analysis
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cell cycle regulation.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one include:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit biological activities such as enzyme inhibition and anticancer properties.
1-(Pyrimidin-2-yl)propan-1-one: This compound shares a similar pyrimidine core and is used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2S |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H19N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h7-9,12H,3-6H2,1-2H3,(H,13,15,17) |
InChI Key |
BIYZHNSCPAGBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCN1C2CCNC2C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.